molecular formula C11H9BrN4O2 B6605992 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide CAS No. 63662-35-1

6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide

Cat. No.: B6605992
CAS No.: 63662-35-1
M. Wt: 309.12 g/mol
InChI Key: HXNCMDDMYVCFJT-UHFFFAOYSA-N
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Description

6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazine ring substituted with a bromophenoxy group and a hydroxypyrazine carboximidamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide typically involves the reaction of 3-bromophenol with pyrazine-2-carboximidamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate the formation of the desired product . The reaction mixture is then purified through recrystallization to obtain the pure compound.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-bromophenoxy)-N’-hydroxypyrazine-2-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4O2/c12-7-2-1-3-8(4-7)18-10-6-14-5-9(15-10)11(13)16-17/h1-6,17H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCMDDMYVCFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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